2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate)

Description

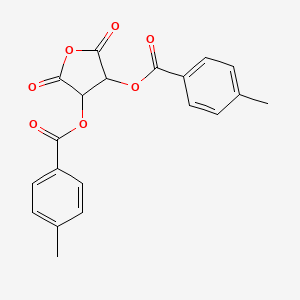

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) is a tetrahydrofuran derivative featuring a dioxo core (positions 2 and 5) and ester-linked 4-methylbenzoyl groups at positions 3 and 4. This compound’s structure combines a strained oxygen heterocycle with aromatic ester substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

[4-(4-methylbenzoyl)oxy-2,5-dioxooxolan-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11-3-7-13(8-4-11)17(21)25-15-16(20(24)27-19(15)23)26-18(22)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJHROJBLWCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169511 | |

| Record name | Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198762-70-8 | |

| Record name | Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198762-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methyl-, tetrahydro-2,5-dioxo-3,4-furandiyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of (+)-2,3-Di-O-toluoyl-D-tartaric Acid

The most well-documented synthesis involves cyclizing (+)-2,3-di-O-toluoyl-D-tartaric acid (15.0 g, 38.82 mmol) in a suspension with acetic anhydride and sodium acetate. Key steps include:

- Reflux Conditions : The reaction mixture is heated to 65°C for 3 hours, promoting intramolecular esterification and cyclization.

- Crystallization : Cooling to 0–5°C induces crystallization of the product as a white solid.

- Yield : 86% after purification via recrystallization from ethanol.

Mechanistic Insight : The toluoyl groups (4-methylbenzoyl) act as protecting groups, enabling regioselective cyclization to form the tetrahydrofuran dione core. Sodium acetate neutralizes HCl generated during esterification, driving the reaction to completion.

Resolution-Based Methods Using D-Tartaric Acid Derivatives

Alternative routes utilize D-tartaric acid as a chiral resolving agent. For example:

- Enzymatic Hydrolysis : cis-Epoxysuccinate hydrolase catalyzes the stereoselective hydrolysis of cis-epoxysuccinate to D-tartaric acid, which is subsequently esterified with 4-methylbenzoyl chloride.

- Chemical Resolution : Racemic tartaric acid derivatives are resolved using D-tartaric acid itself, followed by selective esterification. This method achieves >90% enantiomeric excess but requires additional steps for resolving agent recovery.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Additives

- Sodium Acetate : Enhances cyclization efficiency by scavenging HCl.

- Enzymatic Catalysts : Hydrolases improve stereoselectivity but require precise pH (6.5–7.5) and temperature (30–40°C) control.

Analytical Data and Characterization

Chromatographic Purity

Comparative Analysis of Preparation Methods

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to:

Material Science

- Chiral Ligands : Used in asymmetric catalysis for C–C bond formation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2,5-dioxotetrahydrofuran-3,4-diol and 4-methylbenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

Hydrolysis: 2,5-Dioxotetrahydrofuran-3,4-diol and 4-methylbenzoic acid.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) depends on its specific application. In general, the compound can interact with various molecular targets through its ester and tetrahydrofuran functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the nature of the target molecule.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility: The methylbenzoate groups in the target compound may improve solubility in aprotic solvents (e.g., DCM, THF) relative to the highly halogenated or nonpolar analogs.

- Crystallography : While the dibromo compound in exhibits halogen bonding, the target compound’s crystal packing may rely on ester carbonyl interactions or aryl stacking, as seen in similar ester-functionalized systems .

Reactivity and Functional Comparisons

Key Observations :

- Hydrolysis Sensitivity : The target compound’s ester groups are prone to hydrolysis under acidic/basic conditions, unlike the stable C–Br bonds in the dibromo analog.

- Biological Activity: While bis-pyridine derivatives in exhibit antimicrobial properties, the target compound’s bioactivity remains unexplored. Its ester groups could modulate bioavailability or toxicity compared to cyano or thioamide functionalities .

Biological Activity

2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) is a complex organic compound that has garnered attention for its potential biological activities. This compound is a derivative of tetrahydrofuran and features two ester groups derived from 4-methylbenzoic acid. Its unique structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 386.35 g/mol |

| CAS Number | 32634-66-5 |

| IUPAC Name | 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) |

The biological activity of 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate) is primarily attributed to its interaction with various biomolecules. The ester groups can participate in hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding. The compound's dioxotetrahydrofuran moiety may also play a role in its metabolic pathways.

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the induction of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in cancer cell lines.

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate). Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the effects of similar dioxotetrahydrofuran derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

- Anti-inflammatory Research : In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings suggested that these compounds could reduce nitric oxide production and inhibit the expression of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dioxotetrahydrofuran-3,4-diyl bis(4-methylbenzoate), and how can purity be optimized?

- Methodology : A two-step synthesis is typical: (i) formation of the tetrahydrofuran-dione core via cyclization of a substituted maleic anhydride derivative, followed by (ii) esterification with 4-methylbenzoyl chloride. Purity optimization involves recrystallization using mixed solvents (e.g., ethyl acetate/hexane) and monitoring via HPLC (C18 column, acetonitrile/water mobile phase) . For structural analogs, column chromatography (silica gel, gradient elution) is effective for isolating diastereomers or regioisomers .

Q. How can the crystal structure of this compound be resolved to confirm regioselectivity?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For similar dihydrofuran derivatives, SC-XRD confirmed substituent positioning and non-covalent interactions (e.g., C–H⋯Br contacts) . Synchrotron radiation improves resolution for low-symmetry crystals. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental bond lengths and angles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use a combination of H/C NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For ester derivatives, IR spectroscopy identifies carbonyl stretches (C=O at ~1720 cm⁻¹) and aromatic C–H bends . Conflicting data (e.g., unexpected splitting in NMR) may arise from rotamers; variable-temperature NMR or 2D-COSY resolves such ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrahydrofuran-dione core in nucleophilic substitutions?

- Methodology : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify electrophilic sites. For analogous systems, Fukui indices () highlight reactive carbonyl carbons . Solvent effects (PCM model) refine predictions for reactions in polar aprotic solvents (e.g., DMF). Validate with kinetic studies (NMR monitoring) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with UPLC-MS analysis. For ester derivatives, alkaline hydrolysis dominates at pH >10, producing 4-methylbenzoic acid; acidic conditions (pH <2) may cleave the furan ring. Use Arrhenius plots to extrapolate shelf-life . For conflicting results, check for buffer-catalyzed degradation or excipient interactions .

Q. How do substituents on the benzoate rings influence biological activity in enzyme inhibition assays?

- Methodology : Synthesize analogs with para-substituted benzoates (e.g., -F, -Cl, -OCH₃) and test against target enzymes (e.g., hydrolases). Molecular docking (AutoDock Vina) identifies steric/electronic effects; 4-methyl groups may enhance hydrophobic binding. Compare IC₅₀ values and correlate with Hammett σ constants . For in vitro assays, use fluorescence quenching to monitor enzyme-ligand interactions .

Q. What role do non-covalent interactions (e.g., π-stacking) play in the solid-state packing of this compound?

- Methodology : Analyze SC-XRD data (Mercury software) to quantify intermolecular contacts. For brominated dihydrofurans, Br⋯Br and C–H⋯π interactions stabilize layered packing . Hirshfeld surface analysis (CrystalExplorer) visualizes interaction contributions. Compare with methyl-substituted analogs to assess steric effects on crystallinity .

Methodological Notes

- Data Validation : Cross-reference spectral data with structurally related esters (e.g., 4-methoxybenzoate derivatives) to identify systematic shifts in NMR/IR .

- Contradiction Management : Use SC-XRD as a definitive structural arbiter when spectral or computational results conflict .

- Advanced Tools : Synchrotron XRD and time-resolved spectroscopy are recommended for dynamic studies (e.g., photodegradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.